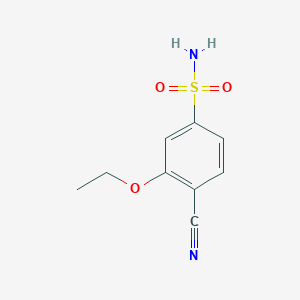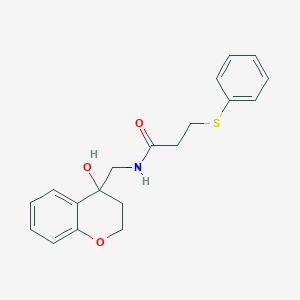
N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as NSC-743380, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Applications De Recherche Scientifique
DNA Binding Affinity and Spectroscopic Studies
N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide shares structural similarities with compounds known for their DNA-binding properties. For example, a study by Laughton et al. (1995) on 2,5-bis(4-guanylphenyl)furan (furamidine) highlighted its significant DNA-binding affinity due to its minor groove binding capabilities. This dicationic compound, structurally related to berenil but with a furan moiety replacing the central triazene unit, demonstrated enhanced interaction with DNA, primarily through hydrogen bonding and isohelical alignment with the minor groove. These interactions were confirmed through crystallographic and spectroscopic analyses, suggesting that similar compounds, including N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, could potentially exhibit strong DNA-binding affinities, making them candidates for further research in gene regulation, molecular biology, and therapeutic applications (Laughton et al., 1995).
Antibacterial and Antifungal Activities
The synthesis and biological evaluation of N-(4-bromophenyl)furan-2-carboxamide derivatives have shown significant antibacterial activities against various drug-resistant bacteria, including A. baumannii and K. pneumoniae. These compounds, synthesized through a Suzuki-Miyaura cross-coupling process, have been validated through computational docking studies and molecular dynamics simulations, demonstrating their potential as antibacterial agents. Given the structural similarities, N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide might also possess antibacterial or antifungal properties, warranting further investigation in the context of combating drug-resistant microbial infections (Siddiqa et al., 2022).
Polymerization and Material Science Applications
In the realm of polymer science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a sustainable alternative to conventional polyphthalamides. These materials, synthesized through enzymatic polymerization, offer high performance with significant commercial interest. The structural component of furan in these polymers contributes to their desirable properties, such as thermal stability and mechanical strength. Therefore, compounds like N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide could potentially be explored as monomers or additives in the synthesis of novel polymeric materials, aiming for enhanced performance and sustainability (Jiang et al., 2015).
Anticancer Research
Compounds structurally related to N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide have shown promise in anticancer research. For example, monocationic bithiophenes and related compounds have been investigated for their antiproliferative effects against various cancer cell lines, including non-small cell lung and breast cancer cells. These studies suggest that modifications in the molecular structure can significantly impact the antiproliferative activity, indicating the potential for N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide derivatives to serve as anticancer agents, subject to further synthesis and biological evaluation (Ismail et al., 2014).
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(2)14-3-5-15(6-4-14)19-18(21)16-7-8-17(25-16)26(22,23)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQGXLUUXQPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880148.png)
![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2880151.png)
![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2880157.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2880158.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2880161.png)
![8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2880162.png)

![7-benzyl-N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880165.png)


